7-fluoro-2-(2-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one
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Overview
Description
“7-fluoro-2-(2-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one” is a compound that belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are an emerging scaffold in medicinal chemistry with a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidines depends on the location of the nitrogen atom in the pyridine ring . The specific molecular structure of “this compound” is not provided in the retrieved papers.Chemical Reactions Analysis
The chemical reactions involving pyrido[2,3-d]pyrimidines are diverse and depend on the specific compound and reaction conditions . Specific chemical reactions for “this compound” are not detailed in the retrieved papers.Scientific Research Applications
F-2MP-CP has been studied extensively in the scientific research field due to its unique properties. It has been used in the synthesis of various compounds, including chromenopyridines, chromenes, and heterocyclic compounds. It has also been used as a building block for the synthesis of biologically active compounds, such as antifungal agents, antiviral agents, and anti-cancer agents. Additionally, F-2MP-CP has been used in the synthesis of materials for use in nanotechnology and biotechnology.
Mechanism of Action
The mechanism of action of F-2MP-CP is not yet fully understood. However, it is believed that the molecule is capable of forming hydrogen bonds with other molecules, which can affect the activity of the molecule in various ways. Additionally, F-2MP-CP is believed to be able to form complexes with other molecules, which can also affect its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of F-2MP-CP are not yet fully understood. However, it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the regulation of nerve transmission. Additionally, F-2MP-CP has been shown to have an anti-inflammatory effect in animal models.
Advantages and Limitations for Lab Experiments
The advantages of using F-2MP-CP in laboratory experiments include its low cost, its availability, and its ease of synthesis. Additionally, the molecule is highly soluble in organic solvents, which makes it easier to work with. The main limitation of using F-2MP-CP in laboratory experiments is its low stability, which limits its use in long-term experiments.
Future Directions
The potential future directions for research involving F-2MP-CP include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, further research could be done to explore its potential use in nanotechnology and biotechnology. Other potential future directions include studies on its potential toxicity and its potential use as a biomarker.
Synthesis Methods
F-2MP-CP can be synthesized by a variety of methods, including a Friedel-Crafts acylation reaction and an oxidative cyclization reaction. The Friedel-Crafts acylation reaction involves the reaction of an aromatic compound, such as benzene, with an acyl chloride in the presence of an acid catalyst. The oxidative cyclization reaction involves the reaction of an aromatic compound, such as benzene, with an oxidizing agent in the presence of a base catalyst. Both methods can be used to synthesize F-2MP-CP in high yields.
properties
IUPAC Name |
7-fluoro-2-(2-methylphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O2/c1-10-4-2-3-5-13(10)16-20-17(22)14-9-11-8-12(19)6-7-15(11)23-18(14)21-16/h2-8H,9H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPQBLKXLMAMJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(CC4=C(O3)C=CC(=C4)F)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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